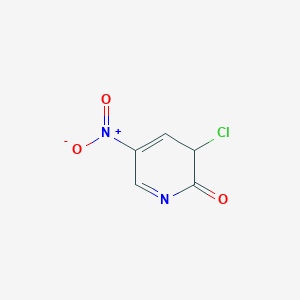

3-chloro-5-nitro-3H-pyridin-2-one

Description

Significance of Pyridinone Scaffolds in Advanced Organic Synthesis and Heterocyclic Design

Pyridinone and its derivatives are privileged structures in medicinal chemistry, frequently appearing in FDA-approved drugs. nih.govnih.gov Their importance stems from their ability to act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. nih.gov The pyridinone core is a versatile scaffold that allows for the manipulation of physicochemical properties such as polarity, lipophilicity, and hydrogen bonding capabilities through straightforward synthetic modifications. nih.gov This adaptability has led to their widespread use in fragment-based drug design, the mimicry of biomolecules, and as hinge-binding motifs for kinases. nih.gov The development of efficient synthetic methods has provided access to a wide array of substituted pyridinones, enabling the exploration of vast chemical spaces in the quest for new bioactive compounds. iipseries.org

Overview of Reactivity Modalities in Nitropyridine and Chloropyridine Systems

The reactivity of the pyridine (B92270) ring is significantly influenced by the nature and position of its substituents. The presence of a nitro group, a strong electron-withdrawing group, deactivates the pyridine ring towards electrophilic substitution, making such reactions challenging. uoanbar.edu.iq Conversely, this deactivation enhances the ring's susceptibility to nucleophilic attack. uoanbar.edu.iq In chloropyridine systems, the position of the chlorine atom dictates its reactivity towards nucleophilic substitution. Generally, 4-chloropyridines are more reactive than 2-chloropyridines, while 3-chloropyridines are significantly less reactive. uoanbar.edu.iq

The combination of both a chloro and a nitro group on the pyridine ring, as seen in 3-chloro-5-nitro-3H-pyridin-2-one, creates a unique reactivity profile. The nitro group at the 5-position further activates the ring for nucleophilic aromatic substitution (SNAr) reactions, making the chlorine atom at the 3-position a viable leaving group under appropriate conditions. The kinetics and mechanisms of such reactions have been the subject of detailed studies. rsc.orgresearchgate.net

Academic Research Trajectories for Substituted Pyridinone Architectures

Academic research on substituted pyridinone architectures has followed several key trajectories. A primary focus has been the development of novel synthetic methodologies to access diverse substitution patterns around the pyridinone core. iipseries.orgrsc.orgresearchgate.net This includes the exploration of various cycloaddition reactions and one-pot condensation strategies. researchgate.netmdpi.com Another significant area of investigation is the application of these scaffolds in medicinal chemistry. Researchers have designed and synthesized numerous pyridinone derivatives with a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net Furthermore, the unique photophysical properties of certain pyridinone derivatives have led to their investigation as fluorescent probes and materials for organic electronics. nih.gov The continuous exploration of the structure-activity relationships (SAR) of these compounds is a driving force in the design of next-generation therapeutics and functional materials. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3ClN2O3 |

|---|---|

Molecular Weight |

174.54 g/mol |

IUPAC Name |

3-chloro-5-nitro-3H-pyridin-2-one |

InChI |

InChI=1S/C5H3ClN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2,4H |

InChI Key |

VIIJMPAXXTXZBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=O)C1Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 5 Nitro 3h Pyridin 2 One

Nucleophilic Substitution Reactions on the Pyridinone Ring System

Nucleophilic substitution reactions are fundamental to the functionalization of the 3-chloro-5-nitro-3H-pyridin-2-one scaffold. The presence of both a halogen atom and a nitro group on the pyridinone ring significantly influences its reactivity towards nucleophiles.

Reactivity and Substitution Patterns of the Chlorine Atom at C-3

The chlorine atom at the C-3 position of this compound is a key site for nucleophilic attack. This reactivity is a form of nucleophilic aromatic substitution (SNAr), a process that is viable when a good leaving group, such as a halide, is present on an electron-deficient aromatic ring. libretexts.orgyoutube.com The electron-withdrawing nature of the pyridinone ring, further enhanced by the nitro group, makes the ring susceptible to attack by strong nucleophiles. libretexts.orgyoutube.com

Common nucleophiles used in these substitution reactions include amines, alkoxides, and thiolates. youtube.comyoutube.com For instance, reactions with amines can lead to the formation of aminopyridinone derivatives. The general mechanism for this substitution involves the addition of the nucleophile to the carbon atom bearing the chlorine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. organic-chemistry.org This is followed by the elimination of the chloride ion, which restores the aromaticity of the ring. libretexts.orgyoutube.com

The substitution typically occurs at the position of the leaving group, a process known as ipso-substitution. wikipedia.org However, under certain conditions, particularly with very strong bases, other reaction pathways like elimination-addition (benzyne mechanism) can lead to substitution at adjacent positions (cine-substitution). youtube.comwikipedia.org

Influence of the Nitro Group at C-5 on Nucleophilic Attack

The nitro group at the C-5 position plays a crucial role in activating the pyridinone ring towards nucleophilic attack. libretexts.org Electron-withdrawing groups, such as the nitro group, decrease the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to reaction with nucleophiles. libretexts.orgyoutube.com This activating effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negatively charged intermediate (Meisenheimer complex). libretexts.org

In some heterocyclic systems, a nitro group can itself act as a leaving group in nucleophilic substitution reactions, especially when it is in an activated position. nih.govresearchgate.net However, in the context of this compound, the chlorine atom is generally the more facile leaving group.

Ring-Opening and Ring-Closing Mechanisms (SN(ANRORC) Pathways)

While direct nucleophilic substitution is a common pathway, pyridinone systems can also undergo more complex transformations involving ring-opening and subsequent ring-closing, known as the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closing). This pathway is distinct from the conventional SNAr mechanism.

The SN(ANRORC) mechanism is typically favored under specific conditions, often involving strong nucleophiles like amide ions and in heterocyclic systems that can readily undergo ring cleavage. Although detailed studies on this compound are not extensively documented in this specific context, the general principle involves the initial addition of a nucleophile to the pyridinone ring, leading to the formation of an adduct. Instead of simply eliminating the leaving group, this intermediate undergoes a ring-opening reaction to form an open-chain species. This open-chain intermediate then re-cyclizes in a different manner to form a new heterocyclic ring system.

Recent research has explored sequential ring-opening and ring-closing reactions to convert para-substituted pyridines into meta-substituted anilines. acs.orgacs.orgnih.gov This transformation involves the replacement of the nitrogen atom in the pyridine (B92270) ring with a carbon group, demonstrating the synthetic utility of ring-opening and closing strategies for skeletal editing of aromatic rings. acs.orgacs.orgnih.gov

Vicarious Nucleophilic Substitution Reactions

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. organic-chemistry.orgnih.govacs.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The VNS reaction typically involves a carbanion that bears a leaving group on the nucleophilic carbon atom. organic-chemistry.org

The general mechanism of VNS proceeds through the following steps:

Addition: A carbanion, stabilized by an electron-withdrawing group and containing a leaving group (e.g., Cl, OPh, SR), adds to an electron-deficient aromatic ring, typically at a position ortho or para to a nitro group, to form a σ-adduct (a type of Meisenheimer complex). organic-chemistry.orgnih.gov

Elimination: This is followed by a base-induced β-elimination of the leaving group from the newly formed adduct, which restores the aromaticity of the ring and results in the net substitution of a hydrogen atom. nih.govacs.org

For this compound, VNS reactions could potentially introduce substituents at the C-4 or C-6 positions, which are ortho and para, respectively, to the C-5 nitro group. Studies on various nitropyridines have shown that they are excellent substrates for VNS reactions, reacting with carbanions derived from compounds like chloromethyl phenyl sulfone. nih.govkuleuven.be The regioselectivity of the attack is governed by the electronic and steric properties of the substrate. nih.gov It is important to note that radical intermediates have been excluded in VNS reactions. nih.govacs.org

Redox Transformations of this compound

The presence of the nitro group makes this compound susceptible to reduction. The reduction of a nitro group on an aromatic ring is a common and synthetically useful transformation. Depending on the reducing agent and reaction conditions, the nitro group can be reduced to various functionalities, including a nitroso group, a hydroxylamino group, or most commonly, an amino group.

The resulting aminopyridinone derivative is a versatile intermediate for further synthetic modifications. For example, the amino group can be diazotized and subsequently replaced by a wide range of other substituents through Sandmeyer-type reactions. This opens up a vast array of possibilities for creating diverse molecular architectures based on the pyridinone scaffold.

Conversely, while less common for such an electron-poor system, oxidative transformations could potentially target other parts of the molecule, although the strong deactivating effect of the nitro group and the pyridinone ring itself would make such reactions challenging.

Reduction of the Nitro Moiety to Amino Functionalities

The reduction of the nitro group in pyridinone derivatives to an amino group is a fundamental transformation in organic synthesis, providing access to a wide array of functionalized building blocks. This conversion is commonly achieved using various reducing agents, including catalytic hydrogenation and metal-based reductions.

For instance, the reduction of related nitropyridine compounds, such as 2-amino-3-nitropyridine, can be accomplished using reagents like iron in aqueous ethanol (B145695) with an acid catalyst or through catalytic hydrogenation. orgsyn.org Similarly, 2-amino-5-bromo-3-nitropyridine (B172296) can be reduced to 2,3-diamino-5-bromopyridine (B182523) using reduced iron in a mixture of ethanol, water, and hydrochloric acid. orgsyn.org These methods highlight the general applicability of metal-based reductions for converting nitropyridines to their corresponding amino derivatives.

The synthesis of 2-amino-5-nitropyridine (B18323) itself can be achieved by the nitration of 2-aminopyridine (B139424) using a mixture of concentrated sulfuric acid and fuming nitric acid. chemicalbook.com This nitro-substituted pyridine can then serve as a precursor for the corresponding amino derivative through reduction.

While direct examples for the reduction of this compound are not extensively detailed in the provided search results, the established methodologies for reducing similar nitropyridine structures provide a strong basis for predicting its reactivity. The presence of the chloro and pyridinone functionalities may influence the reaction conditions required, but the fundamental transformation of the nitro group to an amine is a well-established and reliable process in pyridine chemistry.

Oxidation Reactions on the Pyridinone Core

While specific oxidation reactions on the this compound core are not extensively detailed in the provided search results, general principles of pyridine and pyridinone chemistry can provide insights. The pyridinone ring, particularly when substituted with electron-withdrawing groups like nitro and chloro, is generally resistant to oxidation.

However, under certain conditions, oxidation of the pyridinone ring or its substituents can occur. For example, in the synthesis of some pyridine derivatives, oxidation is a key step. The preparation of 1-methyl-3,5-dinitro-2-pyridone involves the oxidation of N-methylpyridinium salt with ferricyanide (B76249) under alkaline conditions to form 1-methyl-2-pyridone, which is then nitrated. nih.gov This indicates that the pyridone ring can be formed through an oxidative process.

Furthermore, the presence of a nitro group can sometimes lead to oxidative side reactions under harsh conditions. For instance, the transformation of N-(3-pyridyl)nitramine under the influence of concentrated sulfuric acid can lead to oxidation products like 3,3′-azoxypyridine and 3,3′-azopyridine. researchgate.net While not a direct oxidation of the pyridinone core itself, this illustrates the potential for oxidative processes in related nitrogen-containing heterocycles.

It is important to note that the electron-withdrawing nature of the nitro and chloro substituents on the this compound ring would likely make it less susceptible to electrophilic attack and subsequent oxidation compared to unsubstituted or electron-rich pyridinones.

Transition Metal-Catalyzed Transformations Involving this compound Analogues

Transition metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds, including pyridinone derivatives. These methods offer efficient and selective ways to form new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Methodologies (e.g., Negishi Coupling)

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a versatile method for creating C-C bonds. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been applied to a wide range of substrates, including heterocyclic halides. wikipedia.orgorganic-chemistry.org

While a specific example of Negishi coupling with this compound is not provided in the search results, the reactivity of similar chloropyridine derivatives suggests its potential applicability. For instance, the Negishi coupling has been successfully used in the synthesis of unsymmetrical 2,2'-bipyridines from 2-bromopyridine. wikipedia.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. youtube.com

The presence of the nitro group on the pyridinone ring could influence the electronic properties of the substrate, potentially affecting the rate and efficiency of the coupling reaction. However, the broad scope of the Negishi coupling suggests that with appropriate optimization of reaction conditions, such as the choice of catalyst, ligand, and solvent, it could be a viable method for the functionalization of this compound and its analogues.

C-H Activation and Directed Functionalization Strategies

C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govacs.org In the context of pyridine derivatives, directing groups can be employed to achieve high regioselectivity.

For electron-deficient pyridines, such as those bearing nitro groups, direct C-H arylation can be achieved with predictable regioselectivity. nih.gov For example, 3-substituted pyridines tend to undergo C4-arylation. nih.gov This selectivity is influenced by the electronic effects of the substituents and the steric environment around the C-H bonds.

Lewis acids can also play a role in activating the C-H bonds of pyridines for catalytic arylation. nih.gov In some cases, coordination of a Lewis acid can diminish catalyst deactivation and influence the regioselectivity of the reaction. nih.gov

While specific C-H activation studies on this compound are not detailed, the principles established for other substituted pyridines provide a framework for predicting its behavior. The electron-withdrawing nitro and chloro groups would likely influence the acidity and reactivity of the C-H bonds on the pyridinone ring, making it a candidate for directed C-H functionalization strategies.

Denitrative and Dehalogenative Coupling Reactions

Denitrative coupling reactions offer an alternative to traditional cross-coupling methods that rely on haloarenes. acs.org These reactions involve the direct use of nitroarenes as coupling partners, which can streamline synthetic routes as nitroarenes are often readily available. acs.orgbohrium.com

Palladium-catalyzed denitrative Suzuki-Miyaura type couplings have been developed, where the catalyst undergoes oxidative addition with the C-NO2 bond. acs.org This has led to the development of various denitrative methods for forming C-C, C-N, and C-H bonds. acs.orgbohrium.com Copper catalysts have also been employed for denitrative C-S and C-O bond formations. acs.org

Dehalogenative coupling reactions, on the other hand, involve the coupling of two halo-substituted molecules. Nickel-catalyzed reductive coupling of 2-halopyridines has been shown to be an efficient method for synthesizing 2,2'-bipyridines without the need for external ligands. acs.org Notably, this method can tolerate other halogen substituents, as demonstrated by the selective coupling of 2-bromo-5-chloropyridine (B189627) to give 5,5′-dichloro-2,2′-bipyridine. acs.org

These denitrative and dehalogenative coupling strategies could potentially be applied to this compound, offering versatile pathways for its derivatization. The presence of both a chloro and a nitro group on the same molecule presents opportunities for selective coupling at either position, depending on the chosen catalyst and reaction conditions.

Cycloaddition and Annulation Reactions of this compound Derivatives

Cycloaddition and annulation reactions are powerful synthetic tools for the construction of complex cyclic and polycyclic systems from relatively simple starting materials.

Cycloaddition Reactions

Pyridin-2-one derivatives can participate in various cycloaddition reactions. For instance, they can undergo [4+4] photocycloaddition reactions to form tricyclic products. nih.gov The regioselectivity of these reactions can be influenced by the substituents on the pyridinone ring. nih.gov Diels-Alder reactions of 2-pyridones have also been reported, leading to the synthesis of unsaturated, bridged, bicyclic lactams with controlled regiochemistry and stereochemistry. acs.org

Annulation Reactions

Annulation reactions involving pyridinone derivatives can lead to the formation of fused ring systems. For example, a self-[3+2] annulation reaction of pyridinium (B92312) salts has been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones. rsc.org Additionally, various intermolecular annulation strategies, such as [3+3] and [3+2+1] annulations, are employed to construct polysubstituted pyridines. mdpi.com

Diels-Alder Reaction Pathways

There is no available information in the searched scientific literature regarding the participation of this compound in Diels-Alder reactions. The diene and dienophile characteristics of this specific molecule have not been experimentally investigated or reported.

Intramolecular Cyclization Processes

Specific studies on the intramolecular cyclization processes of this compound could not be located in the reviewed literature. While related structures, such as substituted 3-chloroacrylaldehydes, are known to undergo cyclization reactions, there is no direct evidence to confirm similar reactivity for this compound.

Mechanistic Pathways of Annulation Reactions

No mechanistic studies concerning the annulation reactions of this compound have been reported in the available scientific literature.

Regioselectivity and Stereoselectivity in Reactions of this compound and its Precursors

There is a lack of published research on the regioselectivity and stereoselectivity of reactions involving this compound and its precursors. Therefore, a detailed discussion on this topic is not possible based on current scientific knowledge.

Structural Elucidation and Conformational Analysis of 3 Chloro 5 Nitro 3h Pyridin 2 One

X-ray Crystallographic Studies of Substituted Pyridinone Structures

X-ray crystallography is an essential experimental technique for determining the precise atomic and molecular structure of a crystal. wikipedia.org By analyzing how a crystal diffracts an incident beam of X-rays, researchers can generate a three-dimensional model of the electron density within the crystal, revealing atomic positions, bond lengths, and bond angles. wikipedia.org While a specific crystal structure for 3-chloro-5-nitro-3H-pyridin-2-one is not detailed in the available literature, extensive crystallographic work on related substituted pyridinones provides a strong basis for understanding its solid-state geometry and intermolecular interactions. mdpi.commdpi.comresearchgate.netnih.gov

The solid-state form of pyridinones is predominantly the keto tautomer, a fact confirmed by X-ray crystallography and IR spectroscopy. stackexchange.com Crystallographic analyses of various pyridinone derivatives consistently show that the hydrogen atom is located on the nitrogen atom rather than the oxygen atom. stackexchange.comwayne.edu The geometry of the pyridinone ring is influenced by its substituents. For instance, studies on substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related heterocyclic system, demonstrate how different substituent groups can lead to variations in crystal systems, from triclinic to monoclinic space groups, and affect the planarity and twisting of the fused ring systems. mdpi.com

Table 1: Representative Crystallographic Data for a Substituted Pyridinone Derivative This table presents typical unit cell parameters for a related heterocyclic compound, illustrating the kind of data obtained from X-ray diffraction analysis. mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Data for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative as a representative example. mdpi.com

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. researchgate.netexlibrisgroup.com In pyridinone structures, hydrogen bonding is a dominant force. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, leading to the formation of strong hydrogen-bonded dimers or chains. researchgate.netechemi.com

Beyond strong hydrogen bonds, weaker interactions also play a crucial role in the stability of the crystal lattice. rsc.orgresearchgate.net These can include C-H···O, C-H···Cl, and π-π stacking interactions. mdpi.comresearchgate.net The presence of a chlorine atom and a nitro group in this compound suggests that interactions such as Cl···O and other halogen-related contacts could be significant in its crystal packing. rsc.org The tendency for different interactions to occur is not solely based on their energy but also on the frequency of their occurrence relative to random chance, with strong hydrogen bonds and certain halogen bonds being particularly prevalent. rsc.orgresearchgate.net

The introduction of substituents can significantly alter the packing motif. For example, in substituted terpyridines, moving from an unsubstituted phenyl ring to a fluorinated one changes the packing from a herringbone assembly to a layer-like structure driven by a combination of N…H–C hydrogen bonding and π-stacking. mdpi.com Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular contacts, highlighting the key interactions responsible for crystal stability. mdpi.comresearchgate.net

Tautomeric Equilibria in Pyridinone Systems

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.govnih.gov Pyridinones, including this compound, exist in a dynamic equilibrium between two primary tautomeric forms.

The principal tautomeric equilibrium for this compound is between the keto form (this compound) and the enol or hydroxy form (3-chloro-2-hydroxy-5-nitropyridine). nih.gov In the keto form, the ring contains a carbonyl group (C=O) and an N-H bond. In the enol form, the proton has moved from the nitrogen to the oxygen, resulting in a hydroxyl group (O-H) and a fully aromatic pyridine (B92270) ring. masterorganicchemistry.com

While the keto-enol equilibrium is the most significant, other tautomeric forms can theoretically exist, but the keto and enol forms are the most stable and widely studied. researchgate.net Spectroscopic methods like NMR and IR, along with computational studies, are used to investigate the presence and ratio of these tautomers. wayne.eduiucr.org For most pyridinone systems, the keto form is the predominant tautomer in the solid state and in polar solvents, while the enol form gains stability in the gas phase. stackexchange.comwayne.eduechemi.com

Table 2: Tautomeric Forms of 3-chloro-5-nitro-2-pyridinone

| Tautomer Name | Structural Description |

| Keto Form (this compound) | Contains a C=O bond and an N-H bond within the pyridinone ring. |

| Enol Form (3-chloro-2-hydroxy-5-nitropyridine) | Contains an O-H group and a fully aromatic pyridine ring. |

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. nih.govacs.org Several key factors influence whether the keto or enol form is favored in solution:

Solvent Polarity : This is a primary determinant. Polar solvents, such as water and alcohols, preferentially stabilize the more polar keto (pyridinone) form through intermolecular hydrogen bonding. stackexchange.comechemi.com Conversely, non-polar solvents favor the less polar enol (hydroxypyridine) form. stackexchange.comechemi.com The stabilization of the keto form in aqueous solution is also attributed to a distortion of the molecule's electronic structure by solvation. nih.govacs.org

Hydrogen Bonding : The ability of the keto form to participate in strong intermolecular hydrogen bonds via its N-H and C=O groups contributes significantly to its stability in condensed phases (liquid or solid). echemi.comresearchgate.net The enol form can also form hydrogen bonds, and intramolecular hydrogen bonding can, in some systems, stabilize the enol tautomer. masterorganicchemistry.com

Electronic Effects of Substituents : The electron-withdrawing or electron-donating nature of substituents on the pyridine ring can influence the relative stability of the tautomers by affecting the electron distribution and aromaticity of the ring. nih.gov

Aromaticity : The enol form possesses a fully aromatic pyridine ring, which is an inherently stable feature. echemi.commasterorganicchemistry.com In the gas phase, where intermolecular interactions are minimal, this aromatic stabilization often makes the enol form more stable than the keto form. stackexchange.comwayne.edu

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Nitro 3h Pyridin 2 One

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. researchgate.net By approximating the many-electron problem to one of electron density, DFT provides a balance between computational cost and accuracy, making it ideal for studying complex organic molecules.

Optimization of Molecular Geometries and Conformers

The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For substituted pyridines, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to accurately predict bond lengths and angles that are in good agreement with experimental data. elsevierpure.com

For instance, in a study of 2-chloro-6-methoxy-3-nitropyridine, the geometry was optimized using both Hartree-Fock and DFT (B3LYP/6-31+G(d,p)) methods to determine the most stable structure. researchgate.net The presence of substituents like chloro and nitro groups can influence the geometry of the pyridine (B92270) ring. The planarity of the molecule is a key factor, and in many substituted pyridines, the non-hydrogen atoms tend to lie nearly in a common plane. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Substituted Chloronitropyridine Derivative (Calculated at B3LYP/6-31+G(d,p) level)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Cl | 1.739 |

| C-N (ring) | 1.335 - 1.378 |

| N-O (nitro) | 1.225 |

| C-N-C (angle) | 117.5 |

| O-N-O (angle) | 124.8 |

Note: Data is illustrative and based on typical values for related compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. nih.gov

In nitro-substituted pyridines, the presence of the electron-withdrawing nitro group significantly lowers the LUMO energy, making the molecule more susceptible to nucleophilic attack. rsc.org The HOMO, on the other hand, is often distributed over the pyridine ring. The HOMO-LUMO gap can be used to deduce various molecular properties, including ionization potential and electron affinity. nih.govnih.gov For many pyridine derivatives, this energy gap is a key determinant of their chemical behavior. acs.org

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Model Chloronitropyridine Compound

| Parameter | Energy (eV) |

| HOMO | -7.0 |

| LUMO | -3.5 |

| Energy Gap (ΔE) | 3.5 |

Note: Values are representative and can vary based on the specific molecule and computational method.

Calculation of Molecular Electrostatic Potential Surfaces (MEPS)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. capes.gov.brmdpi.com

For molecules containing nitro groups, the most negative potential is often located on the oxygen atoms of the nitro group, indicating their high electrophilicity. researchgate.net In substituted pyridines, the nitrogen atom of the ring can also exhibit a region of negative potential. researchgate.net The MEP surface provides a comprehensive picture of the sites for intermolecular interactions. acs.org

Natural Bond Orbital (NBO) Analysis of Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by localizing the wavefunction into Lewis-like structures (bonds and lone pairs). uni-muenchen.dewisc.edu It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. scirp.org

The stability of a molecule can be related to the delocalization of electron density, which can be quantified by second-order perturbation theory analysis of the NBOs. nih.gov For substituted pyridines, NBO analysis can reveal the nature of the bonds between the substituents and the ring, as well as the charge distribution among the atoms. scirp.orgresearchgate.net

Table 3: NBO Analysis - Second-Order Perturbation Energy (E(2)) for a Model Chloronitropyridine

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C-C) | 5.4 |

| π(C=C) | π(C=N) | 20.1 |

| LP(1) O (nitro) | σ*(N-C) | 2.8 |

Note: LP denotes a lone pair. Data is illustrative of typical interactions.

Investigation of Covalent Bonding and Electron Density Distribution

The distribution of electron density is fundamental to understanding the covalent bonding within a molecule. DFT calculations can provide detailed information about the electron density, which can be analyzed to characterize the nature of chemical bonds. The atoms in molecules (AIM) theory, for example, can be used to analyze the topological properties of the electron density to define atomic basins and bond paths.

In substituted pyridines, the electron density is significantly influenced by the nature of the substituents. Electron-withdrawing groups like nitro and chloro groups will pull electron density away from the pyridine ring, affecting its aromaticity and reactivity.

Quantum Chemical Descriptors and Reactivity Predictions

From the computed electronic properties, several quantum chemical descriptors can be derived to predict the global reactivity of a molecule. These descriptors provide a quantitative measure of different aspects of chemical reactivity.

Table 4: Key Quantum Chemical Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO)/2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = μ²/2η (where μ = -χ) | Measures the electrophilic character of a molecule. |

These descriptors, derived from HOMO and LUMO energies, are instrumental in rationalizing and predicting the outcomes of chemical reactions. nih.govmdpi.com For instance, a high electrophilicity index suggests that the molecule will act as a strong electrophile in reactions.

Correlation of Electronic Structure with Chemical Reactivity and Regioselectivity

The electronic structure of a molecule is fundamental to understanding its chemical reactivity. In 3-chloro-5-nitro-3H-pyridin-2-one, the electron-withdrawing nature of the nitro group and the chlorine atom, combined with the pyridinone ring, creates a complex electronic environment. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating this environment.

The reactivity of similar compounds, such as 2-chloro-3,5-dinitropyridine (B146277), has been studied, revealing that the electron-deficient nature of the ring facilitates nucleophilic aromatic substitution (SNAr) reactions. researchgate.net For this compound, the nitro group is expected to strongly activate the pyridine ring towards nucleophilic attack. The chlorine atom at the 3-position serves as a potential leaving group in such reactions.

Theoretical studies on related nitropyridine derivatives have shown that the positions of the substituents dramatically affect the regioselectivity of reactions. In the case of this compound, computational models can predict the most likely sites for nucleophilic attack by analyzing the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO). The LUMO, in particular, indicates the regions of the molecule most susceptible to receiving electrons from a nucleophile. It is anticipated that the carbon atoms ortho and para to the nitro group will be the most electrophilic.

The tautomeric equilibrium between the -one and -ol forms (3-chloro-5-nitro-pyridin-2-ol) is another crucial aspect of its reactivity. nih.gov Computational studies can determine the relative stabilities of these tautomers, which is vital for predicting reaction pathways.

Theoretical Insights into Reaction Mechanisms

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and intermediates. For reactions involving this compound, such as nucleophilic substitution, theoretical calculations can map out the entire energy profile of the reaction.

Studies on the kinetics of the reaction of 2-chloro-3,5-dinitropyridine with anilines suggest a two-stage SNAr mechanism where the formation of a Meisenheimer-like intermediate is the rate-determining step. researchgate.net A similar mechanistic pathway can be hypothesized for this compound. DFT calculations can be employed to locate the transition state for the formation of this intermediate and for the subsequent departure of the leaving group. The calculated activation energies for these steps provide a quantitative measure of the reaction rate.

Furthermore, theoretical models can investigate the role of the solvent in the reaction mechanism, which can significantly influence the stability of charged intermediates and transition states.

Theoretical Spectroscopic Characterization

Computational methods are invaluable for predicting and interpreting spectroscopic data. This is particularly useful for novel or difficult-to-synthesize compounds like this compound.

Prediction of Vibrational Frequencies (IR, Raman)

Theoretical calculations, typically using DFT with basis sets like 6-31G* or larger, can predict the vibrational frequencies of a molecule. nih.gov These predicted frequencies correspond to the absorption bands in an infrared (IR) spectrum and the scattered light in a Raman spectrum. cardiff.ac.uknih.gov

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for the C=O stretch of the pyridinone ring, the N-H stretch (if in the -one form), the asymmetric and symmetric stretches of the nitro group, and the C-Cl stretch. nih.gov By comparing the calculated spectrum with experimental data (if available), a detailed assignment of the observed vibrational modes can be made. Such analyses have been successfully performed for related molecules like 2-chloro-5-nitropyridine (B43025). researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) This table is illustrative and based on typical frequency ranges for the specified functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3500 |

| C=O Stretch | 1650-1700 |

| C=C/C=N Stretch | 1400-1600 |

| NO₂ Asymmetric Stretch | 1500-1550 |

| NO₂ Symmetric Stretch | 1300-1350 |

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. imist.maresearchgate.net This method has been shown to provide good agreement with experimental data for a variety of heterocyclic compounds. researchgate.netnih.gov

Theoretical prediction of the ¹H and ¹³C NMR spectra of this compound would aid in its structural elucidation. The calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. The electron-withdrawing effects of the nitro group and the chlorine atom would cause downfield shifts (higher ppm values) for the nearby nuclei.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) This table is illustrative and based on general principles of NMR spectroscopy.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~160 |

| C-NO₂ | ~145 |

| C-Cl | ~130 |

Nonlinear Optical (NLO) Properties of Pyridinone Derivatives

Pyridinone derivatives are known to exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. researchgate.netnih.govresearchgate.net These properties arise from the molecule's response to a strong electromagnetic field, such as that from a laser.

Theoretical studies on similar organic molecules have shown that DFT calculations can effectively predict their NLO properties. researchgate.netnih.gov These calculations can guide the design of new materials with enhanced NLO characteristics.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-3,5-dinitropyridine |

| 2-chloro-5-nitropyridine |

| 3-chloro-5-nitro-pyridin-2-ol |

Synthetic Utility and Derivatization of 3 Chloro 5 Nitro 3h Pyridin 2 One As a Chemical Intermediate

Precursor in the Synthesis of Complex Heterocycles and Fused Ring Systems

The utility of the chloronitropyridine framework, as exemplified by structural analogs like 2-chloro-3-nitropyridine (B167233), is well-documented in the synthesis of a wide array of fused heterocyclic compounds. These reactions typically leverage the electrophilic nature of the pyridine (B92270) ring, enhanced by the nitro group, to facilitate the initial substitution of the chlorine atom, followed by subsequent intramolecular reactions involving the nitro group.

Imidazo[4,5-b]pyridines and Related Architectures

Imidazo[4,5-b]pyridines are a class of compounds recognized for their significant biological activities, bearing a structural resemblance to purines. nih.gov The synthesis of this scaffold often begins with a chloronitropyridine derivative. A common and efficient method involves a tandem, one-pot reaction sequence. researchgate.net

The process generally starts with the nucleophilic aromatic substitution (SNAr) of the chlorine atom by a primary amine. researchgate.netacs.org This initial step is typically followed by the reduction of the nitro group to an amino group, often using reducing agents like zinc dust in the presence of an acid. researchgate.net The resulting in situ-generated diamine intermediate is then condensed with an aldehyde to form the fused imidazole (B134444) ring, completing the imidazo[4,5-b]pyridine skeleton. researchgate.netorganic-chemistry.org This entire sequence can often be performed in a single vessel, enhancing the efficiency of the synthesis. researchgate.net

| Starting Material | Reagents | Product | Reference |

| 2-Chloro-3-nitropyridine | 1. Primary amine, H₂O-IPA | 2,3-Disubstituted-3H-imidazo[4,5-b]pyridine | researchgate.net |

| 2. Zn, HCl | |||

| 3. Aldehyde | |||

| 2,4-Dichloro-3-nitropyridine | 1. Polymer-supported amine | Trisubstituted imidazo[4,5-b]pyridines | acs.org |

| 2. Primary amine | |||

| 3. Reduction & Cyclization | |||

| 2-Chloro-3-amino-pyridines | Primary amides, Pd catalyst | Imidazo[4,5-b]pyridines | organic-chemistry.org |

This table summarizes synthetic strategies for Imidazo[4,5-b]pyridines using chloropyridine precursors.

Thiazolo[3,2-a]pyridine and Thiazolo[4,5-b]pyridin-2-one Derivatives

The chloronitropyridine core is also instrumental in the synthesis of various sulfur-containing heterocycles, including thiazolo[3,2-a]pyridines and thiazolo[4,5-b]pyridin-2-ones.

The synthesis of fused thiazolo[4,5-b]pyridines can be achieved through base-promoted reactions of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles such as triazole-5-thiols. thieme-connect.com This process involves an initial nucleophilic substitution of the chlorine atom by the sulfur nucleophile, followed by a Smiles rearrangement and a subsequent intramolecular cyclization via nucleophilic substitution of the nitro group. thieme-connect.com

For thiazolo[4,5-b]pyridin-2(3H)-one derivatives, synthetic routes often involve the cyclization of appropriately substituted thiazole (B1198619) precursors. researchgate.netderpharmachemica.com For instance, a series of these compounds were prepared through the alkylation and subsequent functionalization of the core thiazolo[4,5-b]pyridine (B1357651) scaffold. derpharmachemica.com Other approaches include the [3+3]-cyclization of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones. researchgate.net

Microwave-assisted three-component reactions in water provide a green chemistry approach to synthesizing thiazolo[3,2-a]pyridine derivatives from aromatic aldehydes, malononitrile, and 2-mercaptoacetic acid. nih.gov

| Target Scaffold | Synthetic Approach | Precursors | Reference |

| Fused Thiazolo[4,5-b]pyridines | SNAr, Smiles Rearrangement, Cyclization | 2-Chloro-3-nitropyridines, Triazole-5-thiols | thieme-connect.com |

| Thiazolo[4,5-b]pyridin-2(3H)-ones | [3+3]-Cyclization | 4-Amino-5H-thiazol-2-one, α,β-Unsaturated ketones | researchgate.net |

| Thiazolo[3,2-a]pyridines | Microwave-assisted 3-component reaction | Aromatic aldehydes, Malononitrile, 2-Mercaptoacetic acid | nih.gov |

This table outlines methods for synthesizing fused thiazole-pyridine systems.

Isoxazolo[4,3-b]pyridines

While the specific synthesis of isoxazolo[4,3-b]pyridines is less commonly detailed, the synthesis of the isomeric isoxazolo[4,5-b]pyridines from 2-chloro-3-nitropyridine derivatives is well-established and showcases the synthetic potential of this class of intermediates. nih.govbeilstein-journals.org An efficient method involves the reaction of a 2-chloro-3-nitropyridine with a source of a two-carbon unit that can cyclize to form the isoxazole (B147169) ring. nih.gov

The key step in this transformation is the intramolecular nucleophilic substitution of the nitro group. nih.govbeilstein-journals.org The synthesis commences with the reaction of the starting chloronitropyridine to introduce a side chain containing a carbonyl or a related functional group. This intermediate is then converted to an oxime or a similar precursor, which undergoes base-promoted cyclization. The electron-withdrawing nature of other substituents on the pyridine ring can facilitate this intramolecular SNAr reaction, leading to the formation of the isoxazolo[4,5-b]pyridine (B12869654) ring system in high yields under mild conditions. nih.govbeilstein-journals.org

Oxazolidinone Intermediates

The pyridinyl oxazolidinone structure is a key feature in several modern antibiotics. The synthesis of these complex molecules can utilize chloronitropyridine derivatives as starting materials. For example, in the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, a multi-step pathway starting from 2-chloro-5-nitropyridine (B43025) has been described. nih.govfrontiersin.org

The synthesis begins with the substitution of the chlorine with a morpholine (B109124) or a similar amine. nih.gov The nitro group is then reduced to an amine, which is subsequently protected, for instance, as a carbamate. nih.govfrontiersin.org The crucial oxazolidinone ring is constructed by reacting this intermediate with (R)-glycidyl butyrate (B1204436) in the presence of a strong base like n-butyl lithium at low temperatures. nih.govfrontiersin.org Further functionalization and deprotection steps lead to the final target compounds. nih.gov

Scaffold for the Development of Advanced Organic Compounds

Beyond serving as a direct precursor to specific fused heterocycles, the 3-chloro-5-nitro-3H-pyridin-2-one scaffold is a platform for developing advanced organic compounds through strategic manipulation of its functional groups.

Strategic Functionalization for Modified Reactivity Profiles

The chlorine and nitro groups on the pyridine ring are handles that can be selectively modified to alter the reactivity and allow for diverse derivatization. The chlorine atom at an electron-deficient position is susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and alkoxides. acs.orgthieme-connect.com

The nitro group serves a dual purpose. It activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloro group. Subsequently, the nitro group itself can be chemically transformed. Its reduction to an amine is a common strategy, which introduces a nucleophilic site and is often a key step in cyclization reactions to form fused rings like imidazoles. researchgate.netacs.org This transformation from an electron-withdrawing group to an electron-donating group fundamentally alters the electronic properties and reactivity of the pyridine ring for subsequent synthetic steps.

This programmable reactivity allows for the controlled, stepwise construction of complex molecules, where the reaction at one site sets the stage for a subsequent transformation at another, enabling the synthesis of diverse chemical libraries from a single, versatile intermediate. acs.org

Influence of Substituent Effects on Synthetic Transformations

The synthetic transformations of this compound are profoundly influenced by the electronic and steric effects of its constituent substituents: the chloro group, the nitro group, and the pyridinone ring system itself. These groups work in concert to modulate the reactivity of the molecule, particularly in nucleophilic substitution reactions, which are a cornerstone of its synthetic utility.

The nitro group (-NO2), being a strong electron-withdrawing group, significantly activates the pyridine ring towards nucleophilic attack. This activation is a critical factor in facilitating the displacement of the chloro group by a wide range of nucleophiles. The electron-withdrawing nature of the nitro group deactivates the ring for electrophilic substitution while making the carbon atoms of the ring, especially those ortho and para to the nitro group, more electrophilic and thus susceptible to attack by nucleophiles.

The chlorine atom at the 3-position is a good leaving group in nucleophilic aromatic substitution reactions, a process facilitated by the presence of the activating nitro group. This allows for the introduction of various functional groups at this position. For instance, the chlorine atom can be readily substituted by nucleophiles such as amines or alkoxides under appropriate reaction conditions.

The interplay of these substituent effects allows for selective transformations. For example, while the chloro group is prone to substitution, the nitro group can also be a target for chemical modification. Reduction of the nitro group to an amino group is a common transformation, which then opens up further avenues for derivatization, such as diazotization followed by substitution or condensation reactions. This dual reactivity of the chloro and nitro groups makes this compound a valuable building block in combinatorial chemistry and the synthesis of compound libraries.

The following table summarizes the key research findings on the influence of substituents on the synthetic transformations of related chlorinated nitropyridines, which can be extrapolated to this compound.

| Research Finding | Influencing Substituent(s) | Effect on Reactivity | Reference |

| The nitro group activates the pyridine ring for nucleophilic substitution reactions. | Nitro group | Increases the electrophilicity of the pyridine ring, facilitating attack by nucleophiles. | |

| The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides. | Chloro group | Acts as a good leaving group in nucleophilic aromatic substitution reactions. | |

| The nitro group can be reduced to an amino group using reducing agents. | Nitro group | Allows for further functionalization through reactions typical of primary amines. | |

| The presence of both halogen atoms and a nitro group enhances reactivity, making the compound an ideal building block. | Chloro, Bromo, and Nitro groups | Provides multiple sites for chemical modification and construction of complex molecules. | innospk.com |

The strategic combination of these substituent effects allows for a high degree of control over the synthetic transformations of this compound, solidifying its importance as a versatile chemical intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.